molecular formula C14H13N3 B12705216 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130598-86-6

6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole

Cat. No.: B12705216
CAS No.: 130598-86-6
M. Wt: 223.27 g/mol
InChI Key: UZRQNAIRFWXSGR-UHFFFAOYSA-N
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Description

6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features an imidazo-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted hydrazine and an appropriate propenyl-substituted aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogenated or amino groups.

Scientific Research Applications

6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazole: Shares a similar core structure but differs in substituent groups.

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.

    Benzimidazole: Contains an imidazole ring fused to a benzene ring, showing some structural similarity.

Uniqueness

6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group offers additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

130598-86-6

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-phenyl-7-prop-2-enyl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C14H13N3/c1-2-6-12-13(11-7-4-3-5-8-11)16-17-10-9-15-14(12)17/h2-5,7-10,16H,1,6H2

InChI Key

UZRQNAIRFWXSGR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(NN2C1=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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